Structural Divergence from the Closest Commercial Analog: Carbamodithioate vs. Methylthio Substitution
The closest commercially available structural analog, 2-(methylthio)-5-phenyl-1,3,4-oxadiazole (CAS 23288-88-2), replaces the –NH–C(=S)–S–CH₃ carbamodithioate motif with a simple –S–CH₃ thioether . The target compound incorporates an additional nitrogen-bound thiocarbonyl (C=S) group and an NH moiety, increasing the heteroatom count from 3 (N₂O₁S₁) to 5 (N₃O₁S₂) and raising the molecular weight from 192.24 to 251.32 g/mol . This structural expansion introduces two additional hydrogen-bonding acceptors (C=S, NH) and one additional metal-coordination site (thiocarbonyl sulfur), qualitatively altering the compound's supramolecular recognition profile relative to the thioether analog [1].
| Evidence Dimension | Functional group composition at the oxadiazole 2-position |
|---|---|
| Target Compound Data | Carbamodithioate (–NH–C(=S)–S–CH₃); 5 heteroatoms (N₃O₁S₂); MW 251.32 g/mol; SMILES: S=C(SC)NC1=NN=C(C2=CC=CC=C2)O1 |
| Comparator Or Baseline | 2-(Methylthio)-5-phenyl-1,3,4-oxadiazole (CAS 23288-88-2): thioether (–S–CH₃); 3 heteroatoms (N₂O₁S₁); MW 192.24 g/mol; SMILES: CSC1=NN=C(C2=CC=CC=C2)O1 |
| Quantified Difference | 2 additional heteroatoms (2 vs. 0 additional S and N); MW increase of 59.08 g/mol (30.7% mass increase); 2 additional H-bond acceptors; 1 additional metal-coordination site |
| Conditions | Structural comparison based on molecular formula, SMILES notation, and IUPAC name analysis; data cross-referenced from Chemenu product pages and CAS registry records |
Why This Matters
The carbamodithioate group provides synthetic handles (hydrolysis, nucleophilic displacement) and metal-binding capacity unavailable in the thioether analog, enabling downstream applications in coordination chemistry and prodrug design that the simpler analog cannot support.
- [1] Patel NB, Patel JC. Studies on oxadiazole–salicylic acid combined molecule as a ligand and its metal chelation. Sci Pharm. 2010;78:171-193. doi:10.3797/scipharm.0912-16. View Source
